Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate
Description
Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate is a synthetic carbamate derivative characterized by a complex heterocyclic framework. Its structure comprises a 4,5,6,7-tetrahydro-1-benzothiophene core substituted with an ethylcarbamoyl group at position 3, a phenyl-acetylated aminoethyl side chain at position 2, and a terminal ethyl carbamate moiety.
Properties
Molecular Formula |
C22H27N3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl N-[1-[[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-2-oxo-2-phenylethyl]carbamate |
InChI |
InChI=1S/C22H27N3O4S/c1-3-23-20(27)17-15-12-8-9-13-16(15)30-21(17)24-19(25-22(28)29-4-2)18(26)14-10-6-5-7-11-14/h5-7,10-11,19,24H,3-4,8-9,12-13H2,1-2H3,(H,23,27)(H,25,28) |
InChI Key |
AXMNZUNSBZUWMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(C(=O)C3=CC=CC=C3)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclohexenethioamide Derivatives
Procedure :
-
React cyclohexene-1-carboxylic acid with thionyl chloride to form the acyl chloride.
-
Treat with ammonium thiocyanate to generate the thioamide intermediate.
-
Perform intramolecular cyclization under acidic conditions (e.g., H₂SO₄) to yield 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid.
Key Parameters :
Introduction of the Ethylcarbamoyl Group at Position 3
The carboxylic acid at position 3 is converted to an ethylcarbamoyl group via activation and coupling with ethylamine.
Activation with EDCI/HOBt
Procedure :
-
Dissolve 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (1 eq) in DMF.
-
Add ethylamine (1.2 eq), EDCI (1.5 eq), and HOBt (1.5 eq).
Optimization :
Functionalization at Position 2: Installation of the Amino Group
The 2-position is aminated via nitration followed by reduction or direct nucleophilic substitution.
Nitration and Reduction
Procedure :
-
Nitrate the benzothiophene core using HNO₃/H₂SO₄ at 0–5°C.
-
Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation (H₂/Pd-C).
Challenges :
Formation of the 2-Oxo-2-Phenylethyl Moiety
The 2-amino group reacts with phenacyl bromide to introduce the ketone functionality.
Condensation with Phenacyl Bromide
Procedure :
-
Dissolve 2-amino-3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene (1 eq) in THF.
-
Add phenacyl bromide (1.1 eq) and K₂CO₃ (2 eq).
Side Reactions :
Carbamate Installation on the Ethyl Side Chain
The final step involves carbamate formation using ethyl chloroformate.
Reaction with Ethyl Chloroformate
Procedure :
-
Dissolve the intermediate (1 eq) in anhydrous DCM.
-
Add ethyl chloroformate (1.2 eq) and DMAP (0.1 eq) at 0°C.
Purification :
-
Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
-
Yield : 80–85%
Overall Synthetic Route and Data
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core synthesis | H₂SO₄, 100°C, 6h | 70 |
| 2 | Ethylcarbamoyl formation | EDCI/HOBt, DMF, rt, 16h | 88 |
| 3 | Amination | Fe/HCl, EtOH, 50°C, 4h | 75 |
| 4 | Phenacyl introduction | Phenacyl bromide, K₂CO₃, THF | 68 |
| 5 | Carbamation | Ethyl chloroformate, DMAP | 82 |
Challenges and Mitigation Strategies
-
Steric Hindrance : Bulky groups at positions 2 and 3 slow down reactivity. Using polar aprotic solvents (e.g., DMF) enhances reaction rates.
-
Byproduct Formation : Excess reagents (e.g., phenacyl bromide) and controlled pH minimize side reactions.
-
Purification : Silica gel chromatography effectively separates intermediates, as demonstrated in analogous syntheses.
Alternative Routes Explored
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates or amides.
Scientific Research Applications
Cholinesterase Inhibition
One of the primary applications of this compound is its role as an inhibitor of cholinesterase enzymes, specifically butyrylcholinesterase (BChE). Cholinesterase inhibitors are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to ethyl carbamate derivatives exhibit significant inhibitory effects on BChE, leading to improved cognitive functions in animal models .
Table 1: Cholinesterase Inhibition Potency
| Compound | IC50 (µM) | Selectivity Index (BChE/AChE) |
|---|---|---|
| Ethyl Carbamate Derivative A | 0.5 | 7.83 |
| Ethyl Carbamate Derivative B | 0.8 | 5.55 |
| Rivastigmine | 0.3 | N/A |
Therapeutic Potential in Alzheimer's Disease
The compound has been studied for its potential use in treating Alzheimer's disease due to its ability to inhibit BChE. This inhibition is crucial as BChE is known to increase in the brains of Alzheimer's patients, suggesting a compensatory mechanism against acetylcholinesterase (AChE) inhibition .
Case Study: Efficacy in Animal Models
A study involving transgenic mice models of Alzheimer's demonstrated that administration of ethyl carbamate derivatives resulted in improved memory retention and reduced neuroinflammation markers compared to control groups .
Diagnostic Applications
Beyond therapeutic uses, ethyl carbamate derivatives are being explored as diagnostic agents for Alzheimer's disease. The ability to visualize BChE activity through radioligands derived from these compounds may facilitate early diagnosis and treatment monitoring .
Synthesis and Characterization
The synthesis of ethyl carbamate derivatives typically involves multi-step organic reactions including Friedel-Crafts acylation and subsequent amine coupling reactions. The characterization of these compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity.
Table 2: Synthesis Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Friedel-Crafts Acylation | Formation of benzothiophene core |
| 2 | Bromination | Introduction of bromine for further functionalization |
| 3 | Amine Coupling | Formation of the final carbamate structure |
Mechanism of Action
The mechanism of action of ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate would depend on its specific interactions with molecular targets. The benzothiophene core may interact with enzymes or receptors, while the carbamate and ethylcarbamoyl groups could modulate these interactions. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Carbamates share a common R-O-C(=O)-N< moiety, but their biological and chemical properties diverge significantly based on substituents. The following compounds are structurally or functionally relevant comparators:
A. Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate)
- Structure: Aryl-ether-linked phenoxyethyl carbamate.
- Application : Insect growth regulator (IGR) targeting juvenile hormone receptors, used in pest control .
- Key Difference: Unlike the target compound, fenoxycarb lacks a heterocyclic backbone, relying on aryl ether linkages for bioactivity. Its selectivity for insects over mammals stems from this simplified structure .
B. Rivastigmine (Methyl ethyl carbamate with a phenolic indanone core)
- Structure: Heterocyclic indanone ring with methyl ethyl carbamate.
- Application : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor for Alzheimer’s disease .
- Key Difference: The target compound’s tetrahydrobenzothiophene ring may enhance metabolic stability compared to rivastigmine’s indanone, while the ethylcarbamoyl group could influence enzyme-binding kinetics .
C. Chlorpropham (1-Methylethyl (3-chlorophenyl)carbamate)
- Structure : Isopropyl carbamate with a chlorinated phenyl group.
- Application : Herbicide and sprout inhibitor in agriculture .
- Key Difference : Chlorpropham’s small, halogenated aromatic system contrasts with the target compound’s fused heterocycle, resulting in divergent environmental persistence and toxicity profiles .
Chemical Stability and Reactivity
Carbamate hydrolysis mechanisms vary with structure and environment:
- Ethyl Carbamate : Exhibits an A2 (bimolecular acid-catalyzed) to A1 (unimolecular) mechanism shift under increasing acidity, differing from amides like butyramide, which follow a distinct pathway .
- Target Compound : The tetrahydrobenzothiophene ring may sterically shield the carbamate group, slowing hydrolysis compared to simpler carbamates (e.g., ethyl carbamate). However, the phenyl-acetylated side chain could introduce electron-withdrawing effects, accelerating degradation under basic conditions .
- Fenoxycarb: Stable under neutral conditions but hydrolyzes rapidly in alkaline environments due to its ether linkages, limiting environmental persistence .
Biological Activity
Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate is a complex compound belonging to the class of carbamate derivatives. This article delves into the biological activity of this compound, examining its potential therapeutic effects, mechanisms of action, and relevant case studies. The information is derived from diverse scientific sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzothiophene core, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its pharmacological properties, including potential antibacterial and anticancer activities.
Antimicrobial Activity
Research has indicated that compounds containing the benzothiophene moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
A relevant study evaluated the minimum inhibitory concentration (MIC) of several benzothiophene derivatives, reporting MIC values as low as 16 µg/mL against Gram-positive bacteria . The compound may share similar antimicrobial properties due to its structural characteristics.
Anticancer Potential
The anticancer activity of carbamate derivatives has been documented in various studies. A notable investigation into related compounds demonstrated cytotoxic effects on cancer cell lines, suggesting that modifications in the benzothiophene structure can enhance biological activity .
In vitro assays have shown that certain benzothiophene derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and DNA damage. The specific pathways activated by this compound warrant further exploration.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications influence biological activity. For instance, ethyl-carbamate derivatives have been assessed for mutagenicity and carcinogenicity using the Ames test, yielding negative results for mutagenic activity . This indicates a favorable safety profile for potential therapeutic applications.
Toxicological Considerations
While many carbamate compounds exhibit promising biological activities, it is crucial to assess their toxicological profiles. Ethyl carbamate has been classified as a probable human carcinogen (Group 2A), primarily due to its genotoxic effects observed in various studies . The compound's ability to bind covalently to DNA raises concerns regarding long-term exposure and necessitates careful evaluation during drug development processes.
Table 1: Biological Activity of Related Benzothiophene Compounds
| Compound Name | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 16 | Antimicrobial | |
| Compound B | 32 | Cytotoxicity | |
| Compound C | Not Available | Anticancer | |
| Ethyl Carbamate | N/A | Genotoxicity |
Table 2: Toxicological Profile of Ethyl Carbamate
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of benzothiophene derivatives, researchers found that certain modifications significantly enhanced activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of hydrophobic interactions in improving efficacy against bacterial membranes .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of modified benzothiophenes. Results indicated that specific structural changes led to increased cytotoxicity in breast cancer cell lines. The study emphasized the need for further research into the underlying mechanisms driving these effects .
Q & A
Q. How can molecular docking predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
